3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the chromen-2-one derivative with piperazine, often facilitated by coupling agents such as carbodiimides.
Attachment of the phenylcyclopropanecarbonyl group: This final step involves the acylation of the piperazine nitrogen with 2-phenylcyclopropanecarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The piperazine nitrogen can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure due to the chromen-2-one core.
Piperazine derivatives: Share the piperazine moiety, which is common in many pharmaceuticals.
Cyclopropane derivatives: Contain the cyclopropane ring, which imparts unique chemical properties.
Uniqueness
3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core, piperazine moiety, and phenylcyclopropanecarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-22(19-15-18(19)16-6-2-1-3-7-16)25-10-12-26(13-11-25)23(28)20-14-17-8-4-5-9-21(17)30-24(20)29/h1-9,14,18-19H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESNJAJJPBWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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